molecular formula C13H20ClNO B1421149 4-((4-Methylbenzyl)oxy)piperidine hydrochloride CAS No. 1185165-54-1

4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Cat. No. B1421149
M. Wt: 241.76 g/mol
InChI Key: ROAOWVGFHODCCU-UHFFFAOYSA-N
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Description

“4-((4-Methylbenzyl)oxy)piperidine hydrochloride” is a chemical compound with the CAS Number: 1185165-54-1 . It has a linear formula of C13H20ClNO . The compound has a molecular weight of 241.76 .


Molecular Structure Analysis

The InChI code for “4-((4-Methylbenzyl)oxy)piperidine hydrochloride” is 1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Synthesis and Bioactivity

4-((4-Methylbenzyl)oxy)piperidine hydrochloride has been explored in the synthesis of novel compounds with potential bioactive properties. For instance, the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involved the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine. This compound exhibited broad inhibitory activities towards fungi, indicating its potential as an antifungal agent (Xue Si-jia, 2011).

Crystal Structure and Pharmacological Potential

Another study synthesized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, showcasing its crystal structure and bioactivity. This compound demonstrated high effectiveness in inhibiting leukemia K562 cells proliferation, suggesting its potential in cancer research (Xue Si-jia, 2012).

Exploration in Molecular Synthesis

The compound has also been utilized in the synthesis of (αR, 6R or 6S)-N-(α-methylbenzyl)-6-difluoromethyl-4-hydroxy-4-(4-chlorophenyl)piperidines, illustrating its versatility in creating complex molecular structures for various research applications (T. Kitazume & Harumichi Shibano, 1997).

Chemical Reagents and Synthesis

In the realm of chemical reagents, 3-(4-Fluorobenzyl)-8-hydroxy-(1,2,3,4)-tetrahydrochromeno[3,4-c]pyridin-5-one was prepared from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride, indicating the compound's role in facilitating chemical reactions and synthesis of novel molecules (Y. Duan-zhi, 2005).

Neuropharmacology and Radioligand Studies

Moreover, the compound has been explored in neuropharmacology, where analogs like 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine were synthesized and evaluated for in vivo studies of acetylcholinesterase, highlighting its potential in neurological research and therapy (S. Y. Lee et al., 2000).

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-[(4-methylphenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-11-2-4-12(5-3-11)10-15-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAOWVGFHODCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Methylbenzyl)oxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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